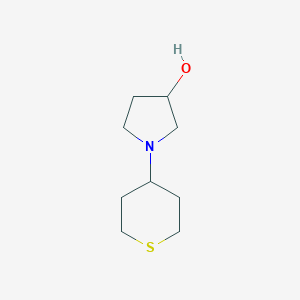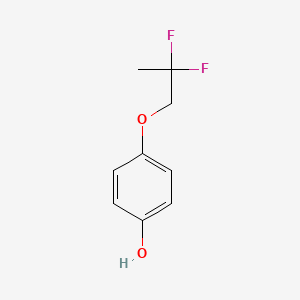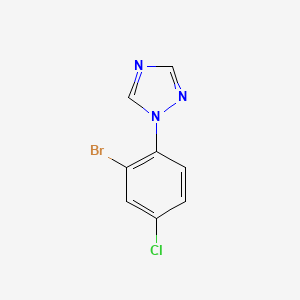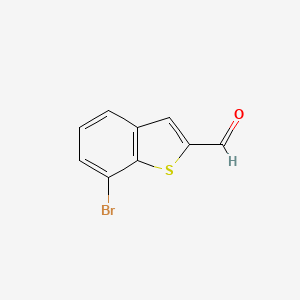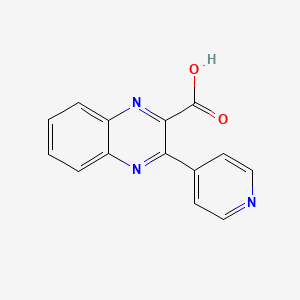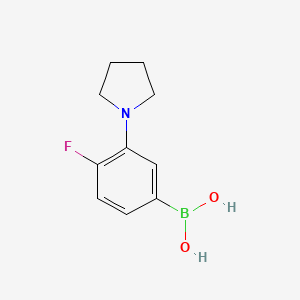
(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid
Vue d'ensemble
Description
“(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid” is a chemical compound with the molecular weight of 209.03 . It is a type of phenylboronic acid, which is a well-known bioactive molecule with a wide range of pharmacological properties .
Molecular Structure Analysis
The molecular structure of “(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid” has been characterized by IR, 1 H NMR, 13 C NMR and MS . The structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed .Chemical Reactions Analysis
Phenylboronic acids, including “(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid”, are often used as reactants in coupling reactions . They have been used in Suzuki-Miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid” include a molecular weight of 209.03 . The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 387.6±52.0 °C at 760 mmHg .Applications De Recherche Scientifique
1. Organic Liquid Electrolyte-Based Fluoride Shuttle Batteries
A study by Kucuk and Abe (2020) explored the use of boron-based anion acceptors (AAs), including compounds structurally similar to (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid, in organic liquid electrolyte-based fluoride shuttle batteries (FSBs). They found that the acidity strength of the borates impacts the electrochemical compatibility and performance of the batteries, with certain borates enhancing fluoride ion conductivity and CsF solubility (Kucuk & Abe, 2020).
2. Colorimetric Sensing of Fluoride Ions
Wade and Gabbaï (2009) investigated the use of pyridinium boranes, similar in structure to (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid, for colorimetric turn-on sensing of fluoride ions in H2O/CHCl3 mixtures. They found that fluoride binding induces a significant color change due to an intramolecular charge transfer process (Wade & Gabbaï, 2009).
3. Modulation of Carbon Nanotube Properties
Mu et al. (2012) demonstrated that phenyl boronic acids, related to (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid, can modulate the optical properties of single-walled carbon nanotubes (SWNTs) when conjugated to polyethylene glycol. This study provides insights into the potential application of these compounds in enhancing the photoluminescence quantum yield of SWNTs (Mu et al., 2012).
4. Crystal Structure and Physicochemical Properties
Huang et al. (2021) synthesized and analyzed compounds structurally similar to (4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid, providing detailed crystallographic, conformational, and physicochemical analyses. These findings contribute to the understanding of molecular structures and properties of similar boronic acid ester intermediates (Huang et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
(4-fluoro-3-pyrrolidin-1-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO2/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13/h3-4,7,14-15H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTMKDJAANPCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-3-(pyrrolidin-1-yl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



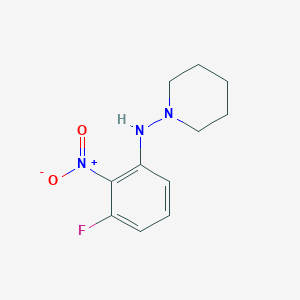
amine](/img/structure/B1407304.png)
![O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine](/img/structure/B1407306.png)
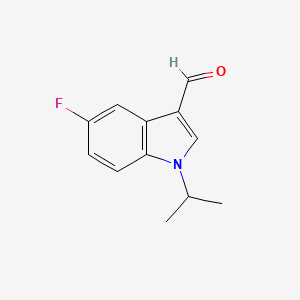
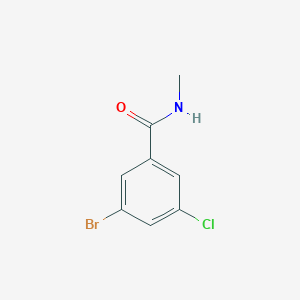
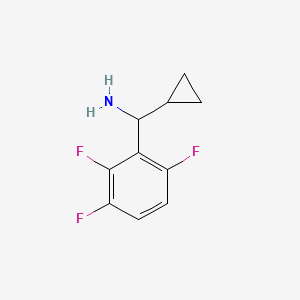
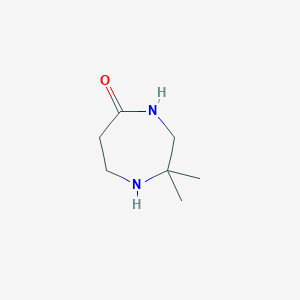
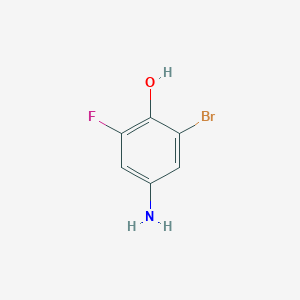
![4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1407317.png)
